Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II)
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) is a useful research compound. Its molecular formula is C30H52O4Ru and its molecular weight is 577.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) is a complex compound that primarily targets metal catalysts . It acts as an air-stable ligand for these catalysts, facilitating various chemical reactions .
Mode of Action
This compound interacts with its targets through O-additions and C-additions . These interactions enable the compound to serve as a substrate for heterocycles . The compound’s mode of action is largely determined by its bidentate ligand nature, which allows it to form stable complexes with lanthanide ions .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex
Result of Action
The molecular and cellular effects of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) are largely dependent on the specific reactions it catalyzes. For instance, in the synthesis of α-aryl-β-diketones , the compound likely facilitates the formation of carbon-carbon bonds, leading to the production of these diketones.
Action Environment
The action, efficacy, and stability of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. For instance, the compound is known to be highly sensitive to changes in temperature . Therefore, controlling the temperature during reactions involving this compound is crucial for ensuring its stability and maximizing its efficacy.
Properties
InChI |
InChI=1S/2C11H20O2.C8H12.Ru/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-2-4-6-8-7-5-3-1;/h2*7,12H,1-6H3;1-2,7-8H,3-6H2;/b2*8-7+;; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRIRWTZWRZLB-COYDWXKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.C1C[CH][CH]CC[CH][CH]1.[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.C1[CH][CH]CC[CH][CH]C1.[Ru] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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